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Compound of Interest

Compound Name: 2-Methoxy-2-methylbutan-1-amine

Cat. No.: B1428127 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of a proposed synthetic route and

predicted physicochemical and spectroscopic properties of the novel compound, 2-Methoxy-2-
methylbutan-1-amine. Due to the absence of published data for this specific molecule, the

information herein is based on established chemical principles and data from analogous

structures.

Introduction
2-Methoxy-2-methylbutan-1-amine is a primary amine containing a tertiary methoxy group.

This structural motif is of interest in medicinal chemistry and drug development due to its

potential to influence pharmacokinetic and pharmacodynamic properties. The methoxy group

can alter lipophilicity, metabolic stability, and receptor binding interactions. This guide outlines a

plausible multi-step synthesis and provides a detailed in-silico characterization to aid

researchers in its preparation and identification.

Proposed Synthesis
A three-step synthetic pathway is proposed, commencing with the commercially available

starting material, 2-methyl-1-butene. The key transformations involve an oxymercuration-

demercuration reaction to install a hydroxyl group, followed by oxidation to an aldehyde, and

culminating in a reductive amination to yield the target primary amine.
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Synthetic Workflow

2-Methyl-1-butene

2-Methoxy-2-methylbutan-1-ol

1. Hg(OAc)2, CH3OH
2. NaBH4

2-Methoxy-2-methylbutanal

PCC or Dess-Martin Periodinane

2-Methoxy-2-methylbutan-1-amine

NH3, NaBH3CN or NaBH(OAc)3

Click to download full resolution via product page

A proposed synthetic route to 2-Methoxy-2-methylbutan-1-amine.

Experimental Protocols
Step 1: Synthesis of 2-Methoxy-2-methylbutan-1-ol

This procedure is based on the well-established alkoxymercuration-demercuration reaction to

achieve an anti-Markovnikov addition of a methoxy and a hydroxyl group across the double

bond.

Materials: 2-Methyl-1-butene, Mercuric acetate (Hg(OAc)₂), Methanol (anhydrous),

Tetrahydrofuran (THF, anhydrous), Sodium borohydride (NaBH₄), 3M Sodium hydroxide

(NaOH).

Procedure:
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In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve

mercuric acetate in anhydrous methanol.

Cool the solution to 0 °C in an ice bath.

Slowly add 2-methyl-1-butene to the stirred solution.

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

Cool the mixture back to 0 °C and add an equal volume of anhydrous THF.

In a separate beaker, prepare a solution of sodium borohydride in 3M sodium hydroxide.

Slowly add the sodium borohydride solution to the reaction mixture, maintaining the

temperature below 10 °C.

After the addition is complete, stir the mixture at room temperature for 2 hours.

Extract the product with diethyl ether.

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and

concentrate under reduced pressure.

Purify the crude product by fractional distillation or column chromatography to yield 2-

methoxy-2-methylbutan-1-ol.

Step 2: Synthesis of 2-Methoxy-2-methylbutanal

The oxidation of the primary alcohol to an aldehyde can be achieved using mild oxidizing

agents to prevent over-oxidation to the carboxylic acid. Pyridinium chlorochromate (PCC) is a

suitable reagent for this transformation.[1][2]

Materials: 2-Methoxy-2-methylbutan-1-ol, Pyridinium chlorochromate (PCC),

Dichloromethane (DCM, anhydrous), Celite or silica gel.

Procedure:

Suspend PCC in anhydrous dichloromethane in a round-bottom flask.
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Add a solution of 2-methoxy-2-methylbutan-1-ol in anhydrous dichloromethane dropwise

to the stirred suspension.

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction

progress by thin-layer chromatography (TLC).

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of

Celite or silica gel to remove the chromium salts.

Wash the filter cake with additional diethyl ether.

Concentrate the filtrate under reduced pressure to obtain the crude 2-methoxy-2-

methylbutanal. Further purification can be achieved by distillation under reduced pressure.

Step 3: Synthesis of 2-Methoxy-2-methylbutan-1-amine

Reductive amination of the aldehyde with ammonia in the presence of a selective reducing

agent like sodium cyanoborohydride will yield the target primary amine.

Materials: 2-Methoxy-2-methylbutanal, Ammonia (e.g., 7N solution in methanol), Sodium

cyanoborohydride (NaBH₃CN), Methanol, Hydrochloric acid (HCl), Sodium hydroxide

(NaOH).

Procedure:

Dissolve 2-methoxy-2-methylbutanal in methanol in a round-bottom flask.

Add a solution of ammonia in methanol to the flask.

Stir the mixture for 30 minutes to allow for imine formation.

Slowly add sodium cyanoborohydride to the reaction mixture.

Stir the reaction at room temperature for 24 hours.

Quench the reaction by the slow addition of 1M HCl until the solution is acidic.

Remove the methanol under reduced pressure.
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Wash the aqueous residue with diethyl ether to remove any unreacted aldehyde.

Basify the aqueous layer with 6M NaOH until pH > 12.

Extract the product with dichloromethane.

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure to yield 2-methoxy-2-methylbutan-1-amine.

Physicochemical Properties (Predicted)
The following table summarizes the predicted physicochemical properties of 2-Methoxy-2-
methylbutan-1-amine.

Property Predicted Value

Molecular Formula C₆H₁₅NO

Molecular Weight 117.19 g/mol

Appearance Colorless liquid (predicted)

Boiling Point Estimated 140-160 °C at 760 mmHg

Density Estimated 0.85-0.95 g/cm³

Solubility Soluble in common organic solvents (predicted)

pKa (of conjugate acid) Estimated 9.5 - 10.5

Characterization Data (Predicted)
The following tables provide the predicted spectroscopic data for 2-Methoxy-2-methylbutan-1-
amine based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted, CDCl₃, 400 MHz)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~3.20 s 3H -OCH₃

~2.70 s 2H -CH₂-NH₂

~1.50 q 2H -CH₂-CH₃

~1.20 (broad) s 2H -NH₂

~1.10 s 3H C(CH₃)(OCH₃)

| ~0.90 | t | 3H | -CH₂-CH₃ |

¹³C NMR (Predicted, CDCl₃, 100 MHz)

Chemical Shift (δ, ppm) Assignment

~78 C(CH₃)(OCH₃)

~50 -OCH₃

~48 -CH₂-NH₂

~28 -CH₂-CH₃

~22 C(CH₃)(OCH₃)

| ~8 | -CH₂-CH₃ |

Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Intensity Assignment

3380 - 3250 Medium, Broad N-H stretch (primary amine)

2970 - 2820 Strong C-H stretch (aliphatic)

1650 - 1580 Medium N-H bend (scissoring)

1470 - 1450 Medium C-H bend (CH₂, CH₃)

1100 - 1050 Strong C-O stretch (ether)

Mass Spectrometry (MS)
m/z (charge/mass ratio) Predicted Fragmentation Pathway

117 [M]⁺ (Molecular ion)

102 [M - CH₃]⁺ (Loss of a methyl group)

88 [M - C₂H₅]⁺ (Loss of an ethyl group)

87 [M - CH₂O]⁺ (Loss of formaldehyde)

72 [M - OCH₃ - H₂]⁺ or [C₄H₁₀N]⁺

58 [CH₃-C(OCH₃)=CH₂]⁺ or [CH₂=NH-CH₂-CH₃]⁺

44 [CH₂=NH₂]⁺ (Alpha-cleavage)

Safety Information
As 2-Methoxy-2-methylbutan-1-amine is a novel compound, a full toxicological profile is not

available. Standard laboratory safety precautions should be taken when handling this and all

precursor materials. This includes the use of personal protective equipment (PPE) such as

safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-

ventilated fume hood. The intermediate reagents, particularly mercuric acetate and pyridinium

chlorochromate, are toxic and should be handled with extreme care according to their

respective safety data sheets (SDS).

Conclusion
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This technical guide provides a viable, albeit hypothetical, synthetic route for the novel

compound 2-Methoxy-2-methylbutan-1-amine. The proposed three-step synthesis utilizes

well-established organic reactions. Furthermore, a comprehensive set of predicted

physicochemical and spectroscopic data has been provided to aid in the identification and

characterization of the target molecule. This information is intended to serve as a valuable

resource for researchers and professionals in the fields of chemical synthesis and drug

discovery. Experimental verification of the proposed synthesis and characterization data is

required.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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